molecular formula C21H17N3O3S2 B14955477 (2E)-6-(4-methoxybenzyl)-2-[4-(methylsulfanyl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-(4-methoxybenzyl)-2-[4-(methylsulfanyl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B14955477
M. Wt: 423.5 g/mol
InChI Key: XMDZRIWZRFEWHC-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-6-[(4-METHOXYPHENYL)METHYL]-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core

Preparation Methods

The synthesis of (2E)-6-[(4-METHOXYPHENYL)METHYL]-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the thiazolo[3,2-b][1,2,4]triazine core through cyclization reactions, followed by the introduction of the methoxyphenyl and methylsulfanylphenyl groups under specific reaction conditions. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the methylene groups or the thiazolo[3,2-b][1,2,4]triazine core.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound for drug development.

    Industry: Its unique structure could be utilized in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Similar compounds to (2E)-6-[(4-METHOXYPHENYL)METHYL]-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE include other thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds share the core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which can impart distinct chemical and biological properties. Similar compounds include:

  • 4-Methoxyphenethylamine
  • 4-Methoxyphenylacetonitrile
  • 2-(4-Chlorophenyl)ethylamine

This detailed article provides a comprehensive overview of (2E)-6-[(4-METHOXYPHENYL)METHYL]-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H17N3O3S2

Molecular Weight

423.5 g/mol

IUPAC Name

(2E)-6-[(4-methoxyphenyl)methyl]-2-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H17N3O3S2/c1-27-15-7-3-13(4-8-15)11-17-19(25)22-21-24(23-17)20(26)18(29-21)12-14-5-9-16(28-2)10-6-14/h3-10,12H,11H2,1-2H3/b18-12+

InChI Key

XMDZRIWZRFEWHC-LDADJPATSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)SC)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.